N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-24-17-11-7-5-9-15(17)19(22)21-13-20(2,23)18-12-14-8-4-6-10-16(14)25-18/h4-12,23H,3,13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVHNILKJVIRRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of Hydroxypropyl Group: The hydroxypropyl group can be introduced via a reaction with an appropriate epoxide, such as propylene oxide, under acidic or basic conditions.
Formation of Ethoxybenzamide: The ethoxybenzamide moiety can be synthesized by reacting 2-ethoxybenzoic acid with an appropriate amine under dehydrative conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the benzofuran ring or the ethoxybenzamide moiety, potentially leading to the formation of dihydrobenzofuran derivatives or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydrobenzofuran derivatives or amines.
Substitution: Introduction of halogens, nitro groups, or other substituents on the benzofuran ring.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C20H21NO4
Molecular Weight : 339.4 g/mol
IUPAC Name : N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide
The compound features a benzofuran moiety, which is known for its biological activity, particularly in anti-inflammatory and antioxidant properties. The presence of hydroxypropyl and ethoxy groups enhances its solubility and bioavailability, making it a candidate for therapeutic applications.
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. A study demonstrated that derivatives with benzofuran structures can scavenge free radicals effectively, thus providing protective effects against oxidative stress in cellular models .
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. Studies involving animal models have reported that similar benzofuran derivatives can inhibit pro-inflammatory cytokines and pathways, suggesting potential use in treating inflammatory diseases such as arthritis or dermatitis .
Synthesis and Biological Evaluation
A notable study synthesized various benzofuran derivatives, including this compound, and evaluated their biological activities. The results indicated that these compounds exhibited potent inhibition of key enzymes involved in inflammatory processes, demonstrating their therapeutic potential .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antioxidant | |
| Benzofuran Derivative A | Anti-inflammatory | |
| Benzofuran Derivative B | Antioxidant |
In Vivo Studies
In vivo studies using zebrafish larvae have shown that compounds with similar structures can significantly reduce pigmentation, indicating potential applications in dermatological treatments for conditions like hyperpigmentation . This effect was compared with standard treatments like kojic acid, where the new compound demonstrated superior efficacy at lower concentrations.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide involves its interaction with various molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the ethoxybenzamide moiety can interact with specific proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Comparison with N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromo-5-methoxybenzamide (BI82850)
The closest structural analog identified is BI82850 (CAS: 2034277-16-0), which shares the benzofuran-hydroxypropyl backbone but differs in substituents on the benzamide ring .
| Property | Target Compound (2-ethoxy) | BI82850 (2-bromo-5-methoxy) |
|---|---|---|
| Molecular Formula | C₁₉H₁₉NO₄ (estimated*) | C₁₉H₁₈BrNO₄ |
| Molecular Weight | ~341.36 g/mol | 404.25 g/mol |
| Substituents | 2-ethoxy | 2-bromo, 5-methoxy |
| Key Functional Groups | Ethoxy (electron-donating, lipophilic) | Bromo (electron-withdrawing), Methoxy (polar) |
Structural and Functional Implications :
- Lipophilicity : The ethoxy group increases lipophilicity compared to BI82850’s bromo-methoxy combination, possibly improving membrane permeability.
- Molecular Weight : The target compound’s lower molecular weight (~341 vs. 404 g/mol) may favor better pharmacokinetic properties, such as absorption and distribution.
Broader Context: Benzofuran Derivatives in Drug Design
Benzofuran-containing compounds are prevalent in drug discovery due to their structural mimicry of bioactive natural products. For example:
- Unlike the target compound, HPMA-based systems are polymeric and serve as delivery vehicles rather than active pharmaceutical ingredients.
- Fluorinated Acetamides (): These compounds feature perfluoroalkyl chains, which confer extreme hydrophobicity and chemical stability. Their applications diverge significantly from the target benzamide, which lacks fluorinated groups.
Comparative Data Table: Key Compounds
Research Findings and Implications
- Substituent-Driven Activity : The substitution pattern on the benzamide ring critically impacts bioactivity. Ethoxy groups may enhance metabolic stability compared to halogenated analogs like BI82850, which could be prone to dehalogenation .
- Solubility Considerations : The hydroxypropyl group in the target compound likely improves aqueous solubility relative to purely aromatic benzofurans, aligning with strategies seen in HPMA copolymer design .
- Therapeutic Potential: Benzofuran derivatives often target enzymes like kinases or proteases. For instance, cathepsin-cleavable linkers in HPMA copolymers () highlight the relevance of degradable motifs in drug delivery, a feature that could be integrated into future analogs of the target compound.
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide, also known by its CAS number 1448076-91-2, is a compound of interest due to its potential biological activities. This article summarizes the current understanding of its biological properties, mechanisms of action, and research findings, supported by data tables and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 339.4 g/mol |
| CAS Number | 1448076-91-2 |
Research indicates that this compound exhibits several biological activities, primarily through the activation of the Nrf2 pathway. The Nrf2 (nuclear factor erythroid 2-related factor 2) is a transcription factor that plays a crucial role in cellular defense against oxidative stress and inflammation.
- Nrf2 Activation : The compound has been shown to activate the Nrf2 pathway, leading to enhanced expression of antioxidant genes and protective enzymes. This mechanism is significant in the context of diseases characterized by oxidative stress, such as neurodegenerative disorders and cancer .
- Antioxidant Activity : In vitro studies have demonstrated that this compound can significantly reduce reactive oxygen species (ROS) levels in various cell lines, indicating its potential as a therapeutic agent for oxidative stress-related conditions .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, further supporting its use in inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Oxidative Stress : A recent study investigated the effects of this compound on human neuronal cells exposed to oxidative stress. The results indicated a significant increase in cell viability and a reduction in markers of oxidative damage when treated with varying concentrations of the compound .
- In Vivo Studies : Animal models have been utilized to assess the hypolipidemic effects of benzofuran derivatives, including this compound. These studies reported a decrease in lipid levels and improved metabolic profiles in hyperlipidemic rats treated with this compound .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Nrf2 Activation | Antioxidant Activity | Anti-inflammatory Effects |
|---|---|---|---|
| This compound | Yes | High | Yes |
| Benzofuran derivative A | Moderate | Moderate | No |
| Benzofuran derivative B | Yes | Low | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
